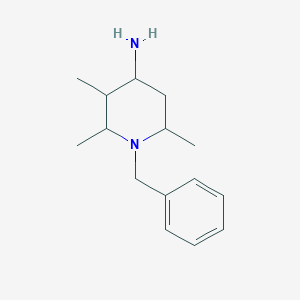

1-Benzyl-2,3,6-trimethylpiperidin-4-amine

Description

Significance of Piperidine (B6355638) Scaffolds in Chemical Research

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals. csic.es Its prevalence is attributed to its ability to adopt a stable chair conformation, which can be variously substituted to project functional groups in well-defined spatial orientations. This structural feature is crucial for molecular recognition and binding to biological macromolecules such as enzymes and receptors. nih.gov

Piperidine derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, analgesic, antipsychotic, antihistaminic, and anti-cancer properties. csic.es The conformational flexibility and the basic nature of the piperidine nitrogen allow for favorable interactions with biological targets, making it a privileged scaffold in drug discovery.

Overview of Substituted Piperidine Derivatives and Their Structural Diversity

The versatility of the piperidine scaffold lies in the myriad ways it can be substituted. The introduction of various functional groups at different positions on the ring leads to a vast chemical space with diverse physicochemical and biological properties. nih.gov The stereochemistry of these substituents further expands this diversity, giving rise to a multitude of diastereomers and enantiomers, each with potentially unique biological activities.

Common modifications to the piperidine ring include N-alkylation or N-arylation, as well as substitution at one or more of the carbon atoms. These substitutions can influence the compound's lipophilicity, polarity, and conformational preferences, all of which are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The synthesis of polysubstituted piperidines with high stereocontrol remains a significant and active area of research in organic chemistry.

Rationale for Investigating the 1-Benzyl-2,3,6-trimethylpiperidin-4-amine Framework

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be constructed based on the known properties of its constituent structural components. The combination of a benzyl (B1604629) group on the nitrogen, three methyl groups, and an amine group on the piperidine ring suggests a molecule with a unique set of properties that could be of interest in several areas of chemical research.

The structure of this compound is characterized by a high degree of substitution, which imparts significant stereochemical complexity. The presence of three methyl groups at positions 2, 3, and 6, in addition to the amine group at position 4, creates multiple chiral centers. This leads to a large number of possible stereoisomers, each with a distinct three-dimensional arrangement of atoms.

The relative stereochemistry of the substituents will dictate the preferred conformation of the piperidine ring. The interplay of steric interactions between the benzyl group, the methyl groups, and the amine function will influence whether the ring adopts a chair, boat, or twist-boat conformation. The axial or equatorial orientation of these substituents is critical in determining the molecule's shape and how it can interact with other molecules. For instance, the bulky N-benzyl group can have a significant impact on the conformational equilibrium of the piperidine ring.

The this compound framework is well-positioned within current research trends in both organic and medicinal chemistry. The synthesis of complex, polysubstituted piperidines is a challenge that drives the development of new synthetic methodologies. Achieving stereoselective control over the multiple chiral centers in this molecule would be a noteworthy synthetic accomplishment.

From a medicinal chemistry perspective, the 4-aminopiperidine (B84694) moiety is a known pharmacophore found in a number of biologically active compounds. The additional methyl and benzyl groups can be seen as tools for fine-tuning the molecule's properties. The benzyl group can engage in pi-stacking interactions with aromatic residues in biological targets, while the methyl groups can modulate the compound's lipophilicity and metabolic stability. The exploration of the various stereoisomers of this compound could lead to the discovery of potent and selective ligands for a range of biological targets.

Data Table of Related Piperidine Compounds

To provide context for the potential properties of this compound, the following table presents data for related, known piperidine derivatives.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Benzylpiperidine | C₁₂H₁₇N | 175.27 | 2905-56-8 |

| 4-Aminopiperidine | C₅H₁₂N₂ | 100.16 | 13035-19-3 |

| 2,6-Dimethylpiperidine | C₇H₁₅N | 113.20 | 504-03-0 |

| This compound | C₁₅H₂₄N₂ | 232.37 | 1315365-34-4 |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24N2 |

|---|---|

Molecular Weight |

232.36 g/mol |

IUPAC Name |

1-benzyl-2,3,6-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C15H24N2/c1-11-9-15(16)12(2)13(3)17(11)10-14-7-5-4-6-8-14/h4-8,11-13,15H,9-10,16H2,1-3H3 |

InChI Key |

ZJJABKUGECYXQM-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(C(C(N1CC2=CC=CC=C2)C)C)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 2,3,6 Trimethylpiperidin 4 Amine

Retrosynthetic Analysis of the 1-Benzyl-2,3,6-trimethylpiperidin-4-amine Skeleton

A retrosynthetic analysis of this compound reveals several key disconnections to simplify the structure into feasible starting materials. The primary disconnection is the C4-amine bond via a reductive amination pathway, which leads to the key intermediate, 1-Benzyl-2,3,6-trimethylpiperidin-4-one (A) . This ketone is a crucial precursor as it contains the complete carbon skeleton and substitution pattern, minus the final amino group.

Further disconnection of the N-benzyl bond in intermediate (A) simplifies the structure to 2,3,6-trimethylpiperidin-4-one (B) . This step is based on standard N-alkylation reactions. The core piperidone ring of (B) can be disconnected through various cyclization strategies. One logical approach involves a [5+1] atom cyclization, breaking the N1-C2 and C5-C6 bonds. This leads to acyclic precursors such as a 1,5-dicarbonyl compound (or its equivalent) and a primary amine source, which would need to incorporate the required methyl substituents. An alternative disconnection across the C2-C3 and N1-C6 bonds suggests an aza-Diels-Alder type reaction.

This analysis identifies the central challenges in the synthesis: the construction of the polysubstituted piperidine (B6355638) core and the stereocontrolled introduction of the four substituents.

| Target Molecule/Intermediate | Precursor(s) | Synthetic Transformation |

| This compound | 1-Benzyl-2,3,6-trimethylpiperidin-4-one (A) | Reductive Amination |

| 1-Benzyl-2,3,6-trimethylpiperidin-4-one (A) | 2,3,6-trimethylpiperidin-4-one (B), Benzyl (B1604629) Bromide | N-Benzylation |

| 2,3,6-trimethylpiperidin-4-one (B) | Acyclic precursors (e.g., methylated aldehydes, ketones, and ammonia (B1221849) source) | Cyclization/Annulation |

Development of Novel Synthetic Routes for the Piperidine Core

The construction of the densely substituted piperidine ring is the cornerstone of the synthesis. Modern synthetic methods offer various routes to achieve this, with a focus on controlling the complex stereochemistry.

The formation of the piperidine ring can be achieved through several cyclization strategies. One of the most direct methods for constructing 4-piperidone (B1582916) scaffolds is the double aza-Michael addition. This involves the reaction of a primary amine, such as benzylamine (B48309), with an appropriate divinyl ketone precursor. For the target molecule, this would require a divinyl ketone bearing the necessary methyl groups to yield the 2,3,6-trimethylated core. This atom-efficient method assembles the heterocyclic ring in a single step. nih.gov

Another classical and robust method is the Dieckmann condensation. This intramolecular reaction can be used to form the piperidone ring from an N-substituted diester. For instance, benzylamine can be reacted with methyl acrylate (B77674) in a double Michael addition to form a diester, which then undergoes intramolecular cyclization, hydrolysis, and decarboxylation to yield 1-benzyl-4-piperidone. chemicalbook.com To achieve the target trimethylated core, this strategy would need to be adapted by using appropriately substituted acrylate and amine precursors.

More advanced methods include catalytic annulation strategies, such as the rhodium-catalyzed [2+2+2] cycloaddition, which can assemble polysubstituted piperidines from simpler components like alkynes and isocyanates. whiterose.ac.uk

With four stereocenters (at C2, C3, C4, and C6), controlling the stereochemical outcome is paramount. Both enantioselective and diastereoselective strategies are required to synthesize a single stereoisomer.

Achieving absolute stereocontrol can be approached in several ways. Organocatalysis offers a powerful tool for the enantioselective synthesis of highly substituted piperidines. For example, a domino Michael addition/aminalization process catalyzed by chiral prolinol derivatives can construct piperidine rings with multiple contiguous stereocenters with high enantioselectivity. acs.org This approach involves the reaction of aldehydes with nitroolefins to generate the chiral heterocyclic core in one pot. acs.org

Another strategy is the use of chiral auxiliaries. A chiral amine, such as (R)-1-phenylethylamine, can be used in a reductive amination reaction with a suitable ketone precursor to induce chirality. The auxiliary can then be removed in a later step. google.com

For racemic mixtures of key intermediates, classical resolution using chiral acids is a viable method. A patent for the synthesis of a related compound, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, describes the effective resolution of a racemic carbamate (B1207046) precursor using dibenzoyl-L-tartaric acid to isolate the desired enantiomer as a salt. google.com This well-established technique could be applied to resolve an intermediate in the synthesis of the target molecule.

Controlling the relative stereochemistry of the substituents is critical. The synthesis of 2,3,6-trisubstituted piperidines has been achieved with high diastereoselectivity through methods like the nitro-Mannich reaction followed by ring-closure condensation. researchgate.net In such sequences, the relative stereochemistry between adjacent centers (like C2 and C3) can be controlled by either kinetic protonation or thermodynamic equilibration of a nitro group intermediate. researchgate.net

Once the stereochemistry of the methyl groups on the piperidine ring is established, the introduction of the C4-amine must be controlled relative to these existing centers. The reduction of the ketone in 1-Benzyl-2,3,6-trimethylpiperidin-4-one is a diastereoselective process. The facial selectivity of the hydride attack on the carbonyl group will be directed by the steric hindrance imposed by the axial or equatorial methyl groups at the C2, C3, and C6 positions. The choice of reducing agent can influence the stereochemical outcome, allowing for the selective formation of either the cis or trans diastereomer with respect to the adjacent substituents.

Stereoselective Approaches to this compound

Introduction and Modification of Substituents (Benzyl, Trimethyl, Amine)

The final stages of the synthesis involve the installation and modification of the specific substituents on the piperidine core.

Synthesis of Analogues and Derivatives of this compound

Alterations to the Methyl Group Positions or Substituents

The strategic modification of the methyl groups on the this compound scaffold can be crucial for modulating its biological activity. These alterations can involve shifting the position of the methyl groups or introducing different substituents. Such transformations often require multi-step synthetic sequences or advanced C-H functionalization techniques.

One conceptual approach to altering methyl group positions would involve a ring-opening and re-closing strategy. For instance, a retro-synthetic analysis might suggest a precursor that could be selectively methylated at different positions before the piperidine ring is formed.

Direct functionalization of the existing methyl groups is a more atom-economical approach. While challenging, recent advances in catalysis offer potential pathways. For example, selective oxidation of a methyl group to a hydroxymethyl or carboxyl group could be achieved using powerful, yet selective, oxidizing agents. Subsequent reactions could then be used to introduce a variety of other functional groups.

Another strategy involves the catalytic dehydrogenation of the piperidine ring to the corresponding pyridine (B92270), which would render the methyl groups benzylic and more susceptible to functionalization through radical or anionic chemistry. google.com Subsequent reduction of the pyridine ring would then restore the piperidine core.

The site-selectivity of such transformations is a critical challenge and is often directed by the steric and electronic environment of each methyl group. For instance, the methyl groups at the 2 and 6 positions are adjacent to the nitrogen atom, which influences their reactivity compared to the methyl group at the 3-position. Catalyst-controlled C-H functionalization, often employing rhodium or palladium catalysts, has shown promise in differentiating between sterically and electronically distinct C-H bonds in complex molecules. d-nb.infonih.gov The choice of catalyst and protecting groups on the amine can direct functionalization to specific positions on the piperidine ring. d-nb.infonih.gov

Table 1: Conceptual Transformations for Methyl Group Alteration

| Transformation | Reagents and Conditions (Illustrative) | Desired Outcome |

| Selective Oxidation | Peroxides, Metal-based oxidants | Conversion of -CH₃ to -CH₂OH or -COOH |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Conversion of -CH₃ to -CH₂Br |

| Dehydrogenation-Rehydrogenation | Pd/C, high temperature; then H₂, catalyst | Tautomerization to allow functionalization |

Optimization of Reaction Conditions and Yields

The efficiency of synthesizing and transforming this compound is highly dependent on the optimization of reaction conditions. Key parameters include the choice of catalyst, solvent, and temperature, as well as the implementation of process intensification strategies.

The development of catalysts tailored for specific transformations is a cornerstone of modern organic synthesis. For the synthesis of polysubstituted piperidines, both metal-based and organocatalysts have been employed to control stereochemistry and improve yields.

For instance, in asymmetric hydrogenations of pyridine precursors to form chiral piperidines, iridium and rhodium complexes with chiral phosphine (B1218219) ligands have demonstrated high enantioselectivity. acs.orgacs.org The electronic properties of the catalyst can be fine-tuned by modifying the ligands to enhance reactivity and selectivity for a particular substrate. acs.orgacs.org

In the context of C-H functionalization to alter methyl groups, dirhodium tetracarboxylate catalysts have been shown to control the site-selectivity of carbene insertions into C-H bonds on the piperidine ring. d-nb.infonih.gov The choice of the chiral ligands on the rhodium center can also induce high levels of diastereoselectivity and enantioselectivity. d-nb.infonih.gov

Table 2: Catalyst Systems for Piperidine Synthesis and Functionalization

| Reaction Type | Catalyst System (Example) | Key Advantage |

| Asymmetric Hydrogenation | [Ir(COD)Cl]₂ with chiral BINAP ligand | High enantioselectivity in forming chiral centers |

| C-H Functionalization | Rh₂(S-DOSP)₄ | Catalyst-controlled site-selectivity |

| Cross-Coupling | Palladium catalysts with phosphine ligands | Formation of C-C bonds on the piperidine ring |

The choice of solvent and the reaction temperature can profoundly influence the rate, yield, and stereochemical outcome of reactions involved in the synthesis and transformation of piperidine derivatives. ajgreenchem.com Solvents can affect the stability of reactants, transition states, and products through solvation effects. ajgreenchem.com

For reactions involving charged intermediates, polar protic or aprotic solvents are often preferred to stabilize these species. In contrast, nonpolar solvents may be used to favor concerted reaction pathways. The stereoselectivity of a reaction can also be highly dependent on the solvent, as different solvents can lead to different transition state geometries. rsc.org

Temperature is a critical parameter for controlling reaction kinetics. Higher temperatures generally increase the reaction rate but can sometimes lead to decreased selectivity and the formation of undesired byproducts. For stereoselective reactions, lower temperatures are often employed to enhance the energy difference between diastereomeric transition states, leading to higher stereoselectivity.

Table 3: Influence of Solvent and Temperature on a Hypothetical Piperidine Ring Formation

| Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) | Yield (%) |

| Methanol | 25 | 85:15 | 75 |

| Tetrahydrofuran (THF) | 25 | 70:30 | 60 |

| Dichloromethane | 25 | 90:10 | 80 |

| Dichloromethane | 0 | 95:5 | 78 |

This data is illustrative and based on general principles of stereoselective synthesis.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. pharmasalmanac.compharmafeatures.com In the context of pharmaceutical synthesis, continuous flow chemistry has emerged as a powerful tool for process intensification. pharmasalmanac.compharmafeatures.com

Continuous flow reactors offer several advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety when handling hazardous reagents. prepchem.comresearchgate.net These features can lead to higher yields, improved product quality, and reduced reaction times. acs.org

For the synthesis of a complex molecule like this compound, a multi-step continuous flow process could be designed. Each step of the synthesis could be performed in a dedicated reactor module, with the output of one module feeding directly into the next. This approach minimizes manual handling and the isolation of intermediates, leading to a more streamlined and efficient process. cetjournal.it

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for a Piperidine Derivative

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12-24 hours | 10-60 minutes |

| Yield | 65% | 85% |

| Purity | 90% | >98% |

| Safety | Handling of large quantities of reagents | Small reaction volumes, better heat dissipation |

This data is representative and highlights the potential advantages of continuous flow processing.

Advanced Structural Elucidation and Conformational Analysis of 1 Benzyl 2,3,6 Trimethylpiperidin 4 Amine

X-ray Crystallography for Absolute Stereochemistry Determination and Conformational Insights

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a molecule with multiple stereocenters like 1-Benzyl-2,3,6-trimethylpiperidin-4-amine, XRD analysis is indispensable for establishing the relative and absolute stereochemistry of the C2, C3, C4, and C6 positions.

In a typical analysis, a suitable single crystal of the compound (or a salt thereof) is grown and irradiated with X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions are determined. The analysis of a related compound, t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, revealed that the piperidine (B6355638) ring adopts a chair conformation with all bulky substituents occupying equatorial positions to minimize steric strain. researchgate.netresearchgate.net Similarly, for this compound, XRD would be expected to show a distorted chair conformation.

The absolute stereochemistry can be determined through anomalous dispersion, often requiring the presence of a heavier atom in the crystal structure. soton.ac.uk By comparing the intensities of Friedel pairs of reflections, the correct enantiomer can be identified. nih.gov The crystallographic data obtained provides unambiguous proof of the molecular architecture in the solid state.

Table 1: Representative Crystallographic Data for a Substituted Piperidine Analog This table presents data for an analogous compound, t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, to illustrate typical parameters obtained from an X-ray crystallography study.

| Parameter | Value |

| Chemical Formula | C24H23NO |

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 9.8918 (5) |

| b (Å) | 30.6042 (12) |

| c (Å) | 12.3878 (6) |

| β (°) | 92.426 (2) |

| Volume (ų) | 3746.8 (3) |

| Conformation | Chair |

Data sourced from ResearchGate. researchgate.net

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the solid-state structure, NMR spectroscopy offers detailed insights into the structure and dynamics of the molecule in solution.

Detailed Structural Assignments and Stereochemical Resolution

A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required for the complete assignment of all proton and carbon signals in this compound.

¹H NMR: Provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and integration (number of protons). The benzyl (B1604629) group protons would appear in the aromatic region (~7.2-7.4 ppm), while the piperidine ring and methyl protons would be in the aliphatic region. rsc.org

¹³C NMR: Shows distinct signals for each unique carbon atom, providing a map of the carbon skeleton.

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of proton networks through the piperidine ring. researchgate.net

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, enabling unambiguous assignment of both ¹H and ¹³C resonances. scielo.br

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, such as linking the benzyl group to the piperidine nitrogen. researchgate.net

Through the combined interpretation of these spectra, every atom in the molecule can be assigned, and the connectivity can be confirmed. The relative stereochemistry can be inferred from the coupling constants (³J values) between protons on the piperidine ring.

Conformational Preferences and Dynamics in Solution

The piperidine ring can exist in various conformations, most commonly a chair or a boat form. The magnitude of the proton-proton coupling constants (³JHH) obtained from the ¹H NMR spectrum is highly dependent on the dihedral angle between the protons, as described by the Karplus equation.

For a chair conformation, large coupling constants (typically 8-12 Hz) are observed between axial-axial protons, while smaller couplings (2-5 Hz) are seen for axial-equatorial and equatorial-equatorial interactions. researchgate.net Analysis of these couplings for the protons on the piperidine ring of this compound would confirm the predominant chair conformation and establish the orientation (axial or equatorial) of the amine and the three methyl groups. researchgate.netresearchgate.net

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net NOE correlations between, for instance, an axial proton and other axial protons at positions +2 and -2 carbons away would provide definitive proof of the chair conformation and the spatial arrangement of the substituents.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C15H24N2), high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular mass, which should correspond to the calculated value of 232.1939.

Electron ionization (EI) mass spectrometry would reveal a characteristic fragmentation pattern. Key expected fragments would include:

Molecular Ion (M+•): A peak corresponding to the intact molecule's mass.

Tropylium Cation (m/z 91): A very common and often base peak for benzyl-containing compounds, resulting from the cleavage and rearrangement of the benzyl group.

Piperidine Ring Fragments: Cleavage of the piperidine ring would produce various charged fragments that can help confirm the substitution pattern. For the related compound 1-Benzyl-4-piperidylamine, characteristic peaks are observed that correspond to the loss of the amine group and fragmentation of the ring structure. nih.gov

Table 2: Predicted Key Mass Spectrometry Fragments

| m/z | Identity | Description |

| 232 | [M]+• | Molecular Ion |

| 91 | [C7H7]+ | Tropylium ion from the benzyl group |

| 141 | [M - C7H7]+ | Loss of the benzyl group |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

For this compound, the following characteristic vibrations would be expected:

N-H Stretching: The primary amine group (-NH2) would typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region in the IR spectrum. researchgate.net

C-H Stretching: Aromatic C-H stretching from the benzyl ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring and methyl groups would be observed just below 3000 cm⁻¹. theaic.orgnih.gov

C=C Stretching: Aromatic ring stretching vibrations from the benzyl group are expected in the 1450-1600 cm⁻¹ region. theaic.org

N-H Bending: The scissoring motion of the -NH2 group typically appears as a medium to strong band around 1590-1650 cm⁻¹. researchgate.net

C-N Stretching: Aliphatic C-N stretching vibrations are expected in the 1020-1250 cm⁻¹ range.

These spectral features provide a quick and reliable confirmation of the key functional groups present in the molecule. mdpi.com

Table 3: Expected Vibrational Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (-NH2) | N-H Stretch | 3300 - 3500 |

| Amine (-NH2) | N-H Bend | 1590 - 1650 |

| Benzyl Ring | Aromatic C-H Stretch | > 3000 |

| Piperidine/Methyl | Aliphatic C-H Stretch | < 3000 |

| Benzyl Ring | C=C Ring Stretch | 1450 - 1600 |

| Piperidine | C-N Stretch | 1020 - 1250 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. Electronic Circular Dichroism (ECD) is particularly useful for assessing the enantiomeric purity of a sample and can also aid in assigning the absolute configuration when compared with theoretical calculations. nih.govnih.gov

Since this compound is a chiral molecule, each of its enantiomers will produce an ECD spectrum. The spectrum of one enantiomer will be a mirror image of the other. A pure sample of a single enantiomer will show a distinct ECD spectrum with positive and/or negative Cotton effects at specific wavelengths. nih.gov A racemic mixture (a 50:50 mix of both enantiomers) will be ECD silent, showing no signal.

Therefore, ECD spectroscopy serves as a powerful, non-destructive tool to:

Confirm the chiral nature of the synthesized compound.

Quantify the enantiomeric excess (purity) of a sample by comparing the signal intensity to that of a known pure standard.

Help assign the absolute configuration by comparing the experimental spectrum to spectra predicted by time-dependent density functional theory (TD-DFT) calculations. nih.gov

Computational and Theoretical Investigations of 1 Benzyl 2,3,6 Trimethylpiperidin 4 Amine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, providing a detailed picture of its electronic landscape and thermodynamic stability. These methods, grounded in the principles of quantum mechanics, allow for the precise calculation of molecular orbitals, charge distributions, and energetic properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. epstem.netresearchgate.net For 1-Benzyl-2,3,6-trimethylpiperidin-4-amine, DFT calculations, particularly using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), can elucidate key aspects of its electronic structure. nih.govresearchgate.net These studies typically involve geometry optimization to find the lowest energy conformation of the molecule.

Furthermore, DFT allows for the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals can indicate likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is likely localized on the amine group and the phenyl ring, while the LUMO may be distributed across the benzyl (B1604629) group.

A molecular electrostatic potential (MEP) map can also be generated from DFT calculations. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. The nitrogen atom of the amine group and the pi-system of the benzyl ring would be expected to be regions of negative potential, suggesting their role in intermolecular interactions.

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 0.2 eV |

| HOMO-LUMO Gap | 6.0 eV |

| Dipole Moment | 1.5 D |

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can provide a more rigorous analysis of the molecule's energy landscape. Methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding, can offer a higher level of accuracy for calculating the relative energies of different conformers and isomers.

For this compound, with its multiple chiral centers, there are several possible diastereomers. Ab initio calculations can be employed to determine the relative stabilities of these stereoisomers. By calculating the single-point energies of the DFT-optimized geometries, a more refined understanding of the thermodynamic preferences can be achieved.

The potential energy surface of the piperidine (B6355638) ring inversion can also be mapped using ab initio methods. This would involve constrained geometry optimizations to calculate the energy barrier associated with the chair-to-boat-to-chair conformational transition. The height of this energy barrier provides insight into the conformational rigidity of the piperidine core.

Molecular Dynamics Simulations for Conformational Sampling and Flexibility

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational space available to the molecule, providing insights into its flexibility and the influence of its environment. mdpi.com

The conformation of a molecule can be significantly influenced by its solvent environment. MD simulations explicitly model the solvent molecules (e.g., water), allowing for a detailed investigation of solute-solvent interactions. For this compound, the presence of the amine group and the benzyl group suggests that both hydrogen bonding and hydrophobic interactions will play a crucial role in its solvation.

Simulations in an aqueous environment would likely show the formation of a stable hydration shell around the amine group. The conformational equilibrium of the piperidine ring and the orientation of its substituents may shift in response to these interactions. For example, a more polar solvent might favor conformations where the amine group is more exposed to the solvent. The study of solvent effects is critical as it mimics the physiological environment where the molecule would exert its biological activity. researchgate.net

Temperature is another critical factor that influences molecular flexibility. MD simulations can be performed at different temperatures to study its effect on the conformational landscape of this compound. At higher temperatures, the molecule is expected to have sufficient kinetic energy to overcome rotational barriers more frequently, leading to a broader distribution of conformations.

By analyzing the simulation trajectories, the populations of different conformers (e.g., chair vs. twist-boat) and the rotameric states of the benzyl and amine groups can be quantified as a function of temperature. This information is valuable for understanding the molecule's behavior under different experimental conditions and provides a more complete picture of its dynamic nature.

Molecular Docking Studies for Receptor Binding Hypothesis Generation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. nih.govresearchgate.net This method is instrumental in generating hypotheses about the potential biological targets of a compound and the key interactions that stabilize the ligand-receptor complex. mdpi.comcsic.es

Given the structural similarity of this compound to known neuroactive compounds, potential targets could include G-protein coupled receptors (GPCRs) or ion channels. In a typical docking study, a 3D model of the target receptor's binding site is used. The ligand is then computationally "docked" into this site in various conformations and orientations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

For this compound, the protonated amine group would be expected to form a key salt bridge with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding pocket. The benzyl group could engage in hydrophobic or pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The trimethyl-substituted piperidine ring would occupy a specific volume within the binding site, and its stereochemistry would be critical for achieving a complementary fit.

The results of molecular docking can guide further experimental studies by prioritizing potential biological targets and suggesting specific amino acid residues that may be important for binding. These hypotheses can then be tested through site-directed mutagenesis and binding assays.

| Receptor Target (Hypothetical) | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Dopamine D2 Receptor | -8.5 | Asp114, Phe389, Trp386 |

| Sigma-1 Receptor | -9.2 | Glu172, Tyr103, Phe107 |

| NMDA Receptor | -7.9 | Asp731, Tyr769 |

Based on the information available, there is no specific research data for the chemical compound "this compound" that would allow for the generation of the requested article. Computational and theoretical investigations, including ligand-protein interaction profiling, binding mode predictions, and QSAR/SAR modeling, have been conducted on structurally related N-benzylpiperidine derivatives and other substituted piperidines. However, a direct analysis of "this compound" is not present in the available search results.

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound." To do so would require fabricating data and findings, which would be scientifically inaccurate.

For a comprehensive article to be written, specific in silico studies, molecular docking simulations against various protein targets, and quantitative structure-activity relationship analyses would need to be performed and published for the exact compound .

Mechanistic Research on Molecular and Cellular Interactions Non Clinical Applications

Elucidation of Molecular Recognition Mechanisms with Biological Macromolecules (e.g., Proteins, Enzymes)

There is no available research detailing the molecular recognition mechanisms between 1-Benzyl-2,3,6-trimethylpiperidin-4-amine and biological macromolecules such as proteins or enzymes.

In Vitro Binding Affinity Studies (e.g., Ki, IC50 values for specific targets)

No data on the in vitro binding affinity, such as Ki or IC50 values, for this compound against any biological target has been reported in the reviewed literature.

Characterization of Allosteric or Orthosteric Binding Sites

Information regarding the characterization of allosteric or orthosteric binding sites for this compound is not available.

Investigations into Enzyme Modulation (e.g., Inhibition, Activation)

There are no published studies investigating the potential for this compound to modulate enzyme activity, either through inhibition or activation.

Kinetic Analysis of Enzyme-Ligand Interactions

Due to the lack of studies on its enzyme modulation, no kinetic analyses of enzyme-ligand interactions involving this compound have been performed or reported.

Identification of Covalent vs. Non-Covalent Binding Modes

There is no information available to determine whether this compound engages in covalent or non-covalent binding with any biological targets.

Exploration of Receptor Subtype Selectivity and Polypharmacology

The receptor subtype selectivity and the broader polypharmacological profile of this compound have not been explored in any published research.

Cellular Pathway Modulation Studies

Comprehensive literature reviews did not identify specific studies, such as reporter gene assays or in vitro pathway profiling, that have been conducted to elucidate the impact of this compound on cellular signaling pathways.

There is a lack of published research detailing the effects of this compound on specific intracellular signaling cascades. While related compounds, such as certain 4-amino-4-benzylpiperidine derivatives, have been investigated as potential inhibitors of protein kinase B (PKB/Akt), a key component of survival signaling pathways, these studies did not specifically report on this compound. ebi.ac.uk Therefore, its influence on pathways like MAPK/ERK, PI3K/Akt/mTOR, or JAK/STAT remains uncharacterized.

No specific cell-based target engagement assays for this compound have been described in the scientific literature. Methodologies for assessing target engagement in a cellular context are well-established and include techniques that measure the direct interaction of a compound with its protein target within intact cells. nih.govnih.gov However, the application of these assays to this compound has not been documented, leaving its specific cellular targets unidentified.

Due to the absence of specific research data for this compound, no data tables can be generated.

Exploration of Chemical Probe Applications and Scaffold Utility

Development of 1-Benzyl-2,3,6-trimethylpiperidin-4-amine as a Chemical Probe for Biological Systems

There is no available literature detailing the development or use of this compound as a chemical probe.

Affinity Tagging and Target Deconvolution Studies

No studies have been published regarding the application of this compound in affinity tagging or target deconvolution.

Fluorescent or Radiolabeled Derivatives for Imaging

There is no information on the synthesis or use of fluorescent or radiolabeled derivatives of this compound for imaging purposes.

Utilization as a Core Scaffold for New Chemical Entities (NCEs) in Research

While the substituted piperidine (B6355638) scaffold is of significant interest in medicinal chemistry, there is no specific research available that describes the use of this compound as a core scaffold for the development of new chemical entities.

Catalytic Applications in Organic Synthesis

No literature was found to suggest that this compound has been investigated for or applied in catalytic processes in organic synthesis.

Potential in Material Science and Supramolecular Chemistry

There are no current research articles or patents that describe the exploration or application of this compound in the fields of material science or supramolecular chemistry.

Future Research Trajectories and Unanswered Questions

Advancements in Asymmetric Synthesis Towards Chirally Pure Compound Access

The stereochemistry of polysubstituted piperidines like 1-Benzyl-2,3,6-trimethylpiperidin-4-amine is critical to their biological function. Future research will focus on developing highly efficient and stereoselective synthetic methods to access specific, chirally pure stereoisomers of this compound and its derivatives. The asymmetric synthesis of piperidines bearing multiple stereocenters remains a significant challenge, often requiring lengthy reaction sequences. researchgate.net

Promising strategies that could be adapted for this target compound include:

Catalytic Asymmetric Approaches : Methods such as rhodium(I)-catalyzed [2+2+2] cycloadditions, which have been used to create polysubstituted piperidines with high enantioselectivity, offer a powerful route. nih.gov This approach allows for the union of multiple fragments with concomitant control of stereochemistry. nih.gov

Enzyme-Catalyzed Reactions : Biocatalytic methods, including transamination and enzymatic imine reduction, present a green and highly selective alternative. researchgate.net Multi-enzymatic and chemo-enzymatic strategies could enable the synthesis of trisubstituted piperidines in very few steps from achiral precursors, achieving high stereoisomeric purity. researchgate.net

Substrate-Controlled Synthesis : Utilizing chiral auxiliaries, such as S-α-phenylethylamine in double aza-Michael reactions, can effectively generate chiral 2-substituted 4-piperidone (B1582916) building blocks. nih.govsemanticscholar.org These intermediates can then be further elaborated to produce the desired chirally enriched final compounds.

Novel Cyclization Strategies : The development of new cyclization techniques, including gold-catalyzed annulation, intramolecular radical cyclizations, and desymmetrization approaches, will continue to provide novel pathways to complex piperidine (B6355638) scaffolds. nih.govajchem-a.com

Table 1: Comparison of Potential Asymmetric Synthesis Strategies

| Strategy | Key Features | Potential Advantages | Relevant Research |

|---|---|---|---|

| Rhodium-Catalyzed [2+2+2] Cycloaddition | Unites three components (alkyne, alkene, isocyanate) in one step. | High enantioselectivity and good yields; creates complex scaffolds efficiently. | nih.gov |

| Biocatalytic Transamination/Reduction | Uses enzymes for highly selective transformations. | Environmentally friendly; extremely high stereoselectivity (ee >99%); can be run in one pot. | researchgate.net |

| Chiral Auxiliary-Mediated Cyclization | Employs a removable chiral group to direct stereochemistry. | Atom-efficient; provides access to specific diastereomers. | nih.govsemanticscholar.org |

| Desymmetrization | Selective reaction on a symmetrical precursor to create chirality. | Can create multiple stereocenters in a controlled manner. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and optimization of derivatives of this compound. mdpi.com These computational tools can analyze vast chemical spaces and predict biological activities, significantly accelerating the discovery of novel compounds with desired properties. mdpi.com

Future research in this area will likely involve:

In Silico Prediction of Biological Targets : Web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) can be used at the initial stages to predict the likely protein targets and pharmacological effects of novel derivatives based solely on their chemical structure. clinmedkaz.orgclinmedkaz.org This helps prioritize which compounds to synthesize and test, saving considerable time and resources. clinmedkaz.org

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms, including deep neural networks (DNNs) and random forests, can build robust QSAR models. researchgate.net These models learn the relationship between the chemical structure of piperidine derivatives and their biological activity, enabling the prediction of potency for newly designed, unsynthesized compounds. researchgate.netmdpi.com

Generative Models for Novel Compound Design : Advanced AI can generate novel molecular structures that are optimized for specific properties, such as high binding affinity to a particular biological target. mdpi.com Reinforcement learning combined with predictive models can guide the generation process to ensure the designed molecules meet desired constraints. mdpi.com

Prediction of Physicochemical and Pharmacokinetic Properties : In silico tools are crucial for predicting properties like solubility, lipophilicity, and metabolic stability early in the design phase. nih.gov Molecular docking and molecular dynamics simulations can further elucidate how designed compounds interact with their biological targets at an atomic level, revealing key binding interactions. nih.govresearchgate.net

Table 2: Applications of AI/ML in Piperidine Derivative Research

| AI/ML Application | Purpose | Example Tools/Methods | Relevant Research |

|---|---|---|---|

| Target Identification | Predicts potential biological targets for a given compound. | SwissTargetPrediction | clinmedkaz.orgclinmedkaz.org |

| Activity Spectrum Prediction | Forecasts a wide range of possible pharmacological effects. | PASS (Prediction of Activity Spectra for Substances) | clinmedkaz.org |

| Potency Prediction | Builds models to predict the biological activity (e.g., IC50) of new compounds. | Random Forest, Deep Neural Networks (DNNs) | researchgate.netnih.gov |

| Molecular Generation | Designs novel molecules with desired therapeutic profiles. | Reinforcement Learning, Generative Adversarial Networks (GANs) | mdpi.commdpi.com |

| Binding Mode Analysis | Simulates the interaction between a compound and its target protein. | Molecular Docking, Molecular Dynamics (MD) Simulations | nih.govresearchgate.net |

Exploration of Novel Biological Targets and Mechanistic Pathways (Non-Clinical)

The versatile piperidine scaffold is present in drugs targeting a wide array of biological systems. researchgate.netarizona.edu Future non-clinical research on this compound and its analogs will aim to identify novel biological targets and elucidate the underlying mechanistic pathways of their actions.

In silico predictions suggest that piperidine derivatives can interact with a broad range of target classes, including enzymes, G-protein-coupled receptors, ion channels, and transport proteins. clinmedkaz.org This provides a roadmap for experimental validation. Potential areas of exploration include:

Central Nervous System (CNS) Targets : Given the prevalence of piperidine structures in CNS-active agents, exploring targets such as sigma receptors (σ1 and σ2), muscarinic acetylcholine (B1216132) receptors, and monoamine oxidase (MAO) enzymes is a logical trajectory. ajchem-a.comnih.govnih.gov The analgesic potential of piperidine derivatives, for instance, has been linked to the µ-opioid receptor. tandfonline.com

Anticancer Research : The antiproliferative properties of some piperidine derivatives suggest potential applications in oncology. ajchem-a.comnih.gov Future studies could investigate their activity against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) or dihydrofolate reductase (DHFR), which are crucial for tumor growth and proliferation. nih.govnih.gov

Enzyme Inhibition : Many piperidine compounds exhibit inhibitory activity against various enzymes. ajchem-a.com Research could focus on enzymes implicated in metabolic or inflammatory diseases, expanding the therapeutic potential beyond current applications.

Molecular dynamics simulations and detailed structure-activity relationship (SAR) studies will be essential to understand how structural modifications to the this compound core influence target affinity and selectivity. nih.gov

Development of High-Throughput Screening Methodologies for Derivatives

To efficiently explore the therapeutic potential of derivatives based on the this compound scaffold, the development and application of high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activity. nih.govnih.gov

Future directions in this area will include:

Creation of Focused Screening Libraries : Rather than screening vast, diverse collections, research will move towards creating focused libraries of piperidine derivatives. thermofisher.com These libraries, designed using computational insights, will explore specific structural variations around the core scaffold to maximize the chances of finding potent and selective modulators for a given biological target. rsc.org

Adoption of Label-Free HTS Technologies : To reduce the incidence of false positives common with fluorescence-based assays, label-free techniques are gaining prominence. Methods like SAMDI (Self-Assembled Monolayers and Desorption/Ionization) mass spectrometry allow for the direct detection of substrate and product, providing a more robust and versatile screening platform.

Miniaturization and Automation : The use of robotics, detectors, and specialized software enables the entire screening process to be automated and miniaturized. nih.gov This not only allows for the testing of hundreds of thousands of compounds per day but also significantly reduces the amount of compound needed for each assay, which is critical when working with newly synthesized derivatives. nih.gov

The ultimate goal is to create a seamless workflow that integrates computational library design with automated HTS to rapidly identify promising lead compounds for further development. nih.gov

Application of Advanced Analytical Techniques for Deeper Structural and Mechanistic Understanding

A profound understanding of the three-dimensional structure, conformation, and dynamics of this compound and its derivatives is fundamental to deciphering their mechanism of action. Future research will increasingly rely on advanced analytical techniques to provide this detailed molecular insight.

Key analytical methodologies will include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : As the most powerful technique for structural elucidation in organic chemistry, NMR is indispensable. wikipedia.org Advanced 2D NMR techniques like COSY, HMQC, and HMBC will be used to unambiguously confirm the chemical structure and relative stereochemistry of complex, polysubstituted piperidines. researchgate.net Variable-temperature NMR studies can provide crucial information on conformational dynamics and rotational isomers.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel compounds. When coupled with chromatographic techniques (e.g., LC-MS), it becomes a powerful tool for analyzing complex reaction mixtures and identifying metabolites in non-clinical studies.

X-ray Crystallography : Single-crystal X-ray diffraction provides the definitive, unambiguous determination of the three-dimensional structure and absolute stereochemistry of a chiral molecule. nih.gov This technique is the gold standard for confirming the outcome of an asymmetric synthesis.

Computational Chemistry : Quantum chemistry methods can calculate spatial, electronic, and energy characteristics of piperidine derivatives. chemjournal.kz These calculations help determine thermodynamic stability and predict reactivity, complementing experimental data and providing deeper mechanistic understanding. acs.orgresearchgate.net

Table 3: Advanced Analytical Techniques and Their Applications

| Technique | Primary Application | Information Gained |

|---|---|---|

| 2D NMR (COSY, HMBC) | Structural Elucidation | Atom connectivity, relative stereochemistry. researchgate.net |

| X-ray Crystallography | Absolute Structure Determination | Unambiguous 3D structure, absolute stereochemistry, solid-state conformation. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Formula Confirmation | Precise molecular weight and elemental composition. |

| Molecular Dynamics (MD) Simulations | Mechanistic Insight | Binding modes, protein-ligand interactions, conformational changes. nih.gov |

| Quantum Chemistry Calculations | Reactivity and Stability Prediction | Electronic properties, thermodynamic stability, reaction pathways. chemjournal.kz |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.